3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
3-morpholin-4-ylcyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-7-5-8(6-7)10-1-3-11-4-2-10;;/h7-8H,1-6,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQXXSJSXMCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride typically involves the reaction of cyclobutanone with morpholine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine compound. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Nucleophilic Reactions of the Primary Amine
The free base form of the compound (prior to salt formation) contains a primary amine group, which participates in nucleophilic reactions. Key reactions include:
Example : Reaction with acetyl chloride in dichloromethane (DCM) yields N-acetyl-3-(morpholin-4-yl)cyclobutan-1-amine as a precursor for drug discovery .
Cyclobutane Ring Reactivity
The strained cyclobutane ring undergoes selective ring-opening or functionalization under specific conditions:
Morpholine Participation
The morpholine group (a six-membered ring with one oxygen and one nitrogen atom) contributes to:
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Hydrogen Bonding : The oxygen atom engages in hydrogen bonding with biological targets, enhancing receptor affinity .
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Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt, increasing water solubility .
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems .
Salt-Form Effects
The dihydrochloride salt impacts reactivity:
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Solubility : Enhances aqueous solubility (>50 mg/mL in water) for biological testing .
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Stability : Degrades under basic conditions (pH >9) to release free base, altering reaction pathways .
Comparative Reaction Table for Structural Analogs
Scientific Research Applications
Scientific Research Applications
The compound is primarily utilized in the following areas:
1. Medicinal Chemistry
- Receptor Modulation : It has been investigated for its potential as a receptor modulator, particularly at histamine receptors, which are crucial for various physiological responses. For instance, a related compound demonstrated significant receptor occupancy and wake-promoting effects in animal models, indicating its potential for treating sleep disorders .
- Therapeutic Development : Ongoing research aims to evaluate its efficacy in treating conditions such as anxiety and depression by modulating neurotransmitter systems.
2. Biological Studies
- Enzyme Inhibition : The compound has been employed in studies focused on enzyme inhibition, exploring its interactions with specific enzymes linked to metabolic pathways. This application is vital for understanding drug metabolism and potential side effects.
- Antibacterial Activity : Some derivatives of morpholine-based compounds have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests that 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride may also be explored for similar bioactivity .
3. Material Science
- Synthesis of Complex Organic Molecules : Its unique structure makes it a valuable building block in organic synthesis, enabling the development of novel materials with specific properties.
Case Studies
- Histamine H3 Receptor Study :
- Antibacterial Evaluation :
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Hydrogen-Bonding Capacity: The morpholine-containing compounds (target compound and thiophene analog) exhibit higher hydrogen-bond acceptors (4 vs.
Rotational Flexibility : The thiophene-containing analog has six rotatable bonds, suggesting greater conformational flexibility compared to the rigid cyclobutane core of the target compound .
Polar Surface Area : The target compound and its thiophene analog share identical topological polar surface areas (52.7 Ų), indicative of similar membrane permeability profiles .
Crystallographic and Computational Analysis
- Structural Characterization : Tools like SHELXL and ORTEP () are critical for resolving the puckering coordinates of cyclobutane rings and morpholine conformers, which influence molecular interactions .
- Puckering Analysis : The Cremer-Pople parameters () quantify cyclobutane ring distortions, aiding in the comparison of strain effects across analogs .
Biological Activity
3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is a derivative of morpholine and cyclobutane, which are known to exhibit various pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a morpholine ring, which is known for its ability to interact with various biological targets, enhancing its potential as a pharmaceutical agent.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Morpholine derivatives are recognized for their role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The mechanism can be summarized as follows:
- Receptor Interaction : The morpholine moiety facilitates binding to neurotransmitter receptors, potentially influencing dopamine and serotonin pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit significant biological activity, including:
- Antimicrobial Activity : Studies have shown that related morpholine derivatives possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| 3-(Morpholin-4-yl)cyclobutan-1-amine | TBD | TBD |
| Metronidazole | 6.3 - 23 | E. coli |
| Indoline Derivative | TBD | S. aureus |
- Antitubercular Activity : A study identified several compounds with structural similarities to cyclobutane derivatives that showed promising activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Study on Antimicrobial Activity
In a recent study evaluating the antimicrobial efficacy of various morpholine derivatives, this compound was included in a high-throughput screening against a library of compounds. The results indicated that while the compound showed moderate activity against certain Gram-positive bacteria, further optimization of its structure could enhance its potency .
Structure–Activity Relationship (SAR)
A structure–activity relationship study involving piperidine and morpholine derivatives suggested that modifications to the substituents on the morpholine ring could significantly impact the biological activity of the compound. For instance, introducing electron-withdrawing groups was found to enhance antibacterial properties .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride with high stereochemical fidelity?
The synthesis typically involves cyclization of a cyclobutanone precursor with morpholine under reductive amination conditions. For example, reacting 3-oxocyclobutanecarboxylate derivatives with morpholine and a reducing agent (e.g., NaBH₃CN) in anhydrous solvents like THF or dichloromethane. Post-synthesis, the product is treated with HCl to form the dihydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₃) ensures high purity. Control of reaction temperature (0–25°C) and pH (acidic for salt formation) is critical to avoid racemization .
Q. How can researchers validate the molecular structure of this compound?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Use software suites like SHELX or WinGX for data processing and refinement . For non-crystalline samples, combine NMR (¹H, ¹³C, DEPT-135) and HRMS. Key NMR features include:
- Cyclobutane ring protons : δ 2.5–3.5 ppm (complex splitting due to ring strain).
- Morpholine protons : δ 3.6–4.0 ppm (N-CH₂-O).
- Amine protons : Broad signals at δ 6.5–8.0 ppm (exchange with D₂O). Discrepancies in data (e.g., unexpected splitting) may indicate conformational flexibility or impurities .
Q. What purification strategies are effective for isolating this hydrochloride salt?
Due to its hygroscopic nature, use anhydrous solvents during isolation. Recrystallization from ethanol/ethyl acetate (1:3) yields crystalline material. For chromatographic purification, employ reverse-phase C18 columns with a gradient of water/acetonitrile (0.1% TFA). Lyophilization is preferred over rotary evaporation to prevent decomposition .
Advanced Research Questions
Q. How does stereochemistry at the cyclobutane ring influence biological activity?
Q. What computational tools can model the puckering dynamics of the cyclobutane ring?
The Cremer-Pople puckering parameters (θ, φ) quantify ring non-planarity. Use Gaussian 16 with DFT (B3LYP/6-311+G**) to optimize geometry and calculate puckering amplitudes. Compare with crystallographic data (e.g., torsion angles from SHELXL refinement). Discrepancies between computational and experimental results may indicate solvent effects or crystal packing forces .
Q. How can researchers resolve contradictions between XRD and NMR data for this compound?
XRD provides a static snapshot, while NMR reflects solution-state dynamics. For flexible moieties (e.g., morpholine ring), use variable-temperature NMR (VT-NMR) to assess conformational exchange. If XRD shows planar cyclobutane but NMR suggests puckering, consider solvent polarity effects or lattice constraints. Cross-validate with solid-state NMR or Raman spectroscopy .
Q. What strategies optimize the compound’s stability in biological assays?
Stabilize the hydrochloride salt in PBS (pH 4.5–5.5) to prevent freebase precipitation. For long-term storage, lyophilize with trehalose (1:1 w/w) and store under argon at −80°C. Monitor degradation via LC-MS; common byproducts include morpholine-oxidized derivatives (e.g., morpholine N-oxide, m/z +16) .
Methodological Notes
- Stereochemical Analysis : Use Mosher’s method or chiral derivatization (e.g., Marfey’s reagent) to assign absolute configuration .
- Data Reproducibility : Document reaction atmosphere (N₂/Ar), as trace O₂ may oxidize morpholine .
- Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts, which may require fume hood use and waste neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
